Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate is a chemical compound that belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring structure that includes both imidazole and pyridine components. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The compound has been referenced in various scientific literature and patent applications, which outline its synthesis methods and potential applications. It is cataloged under several identifiers including CAS number 695212-12-5 and has been discussed in databases such as PubChem and ChemicalBook.
Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under fluorinated organic compounds due to the inclusion of a fluorine atom in its molecular structure.
The synthesis of methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate can be achieved through several methods, primarily involving the functionalization of existing imidazo[1,2-a]pyridine derivatives. One reported method involves the reaction of 2-amino-5-fluoropyridine with various reagents under specific conditions to yield the desired product.
A typical synthesis route might include:
The molecular formula for methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate is , with a molecular weight of approximately 194.17 g/mol. The structure features a pyridine ring fused to an imidazole ring with a fluorine substituent at the 8-position and a methyl ester at the carboxyl group.
COC(=O)C1=C(N2C=CC=CC2=N1)F
XPFMBPZXBGQIIM-UHFFFAOYSA-N
Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate can participate in various chemical reactions typical of carboxylic esters and heterocycles. These include:
The reactivity of this compound can be influenced by the presence of the fluorine atom, which can enhance electrophilicity or alter nucleophilicity depending on the reaction conditions.
While specific mechanisms for methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate have not been extensively documented, compounds within this class often exhibit biological activity through interactions with biological targets such as enzymes or receptors. The mechanism typically involves binding to active sites due to structural complementarity.
Research indicates that related compounds may act as inhibitors or modulators in biochemical pathways, potentially affecting processes like signal transduction or metabolic regulation.
Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate is typically presented as a powder. Specific physical properties such as melting point and boiling point are not widely available but can be inferred from similar compounds in its class.
Key chemical properties include:
Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate has potential applications in:
This compound exemplifies how modifications to heterocyclic structures can lead to significant advancements in medicinal chemistry and drug design. Further research is warranted to fully elucidate its properties and potential therapeutic uses.
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1